molecular formula C19H27N3O B15438740 as-Triazine, 3-(decyloxy)-5-phenyl- CAS No. 74417-08-6

as-Triazine, 3-(decyloxy)-5-phenyl-

Cat. No.: B15438740
CAS No.: 74417-08-6
M. Wt: 313.4 g/mol
InChI Key: MSSAMFMVEGCWRR-UHFFFAOYSA-N
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Description

as-Triazine, 3-(decyloxy)-5-phenyl- (CAS: 74417-08-6) is a 1,2,4-triazine derivative featuring a decyloxy (C₁₀H₂₁O) substituent at position 3 and a phenyl group at position 3. Its molecular formula is C₁₉H₂₇N₃O, with a molecular weight of 313.44 g/mol . Key structural identifiers include:

  • SMILES: CCCCCCCCCCOC1=NC(=CN=N1)C2=CC=CC=C2
  • InChIKey: YTXMHWSDZJYRKF-UHFFFAOYSA-N
  • XlogP: 6.1 (indicating high lipophilicity) .

The compound is synthesized via Williamson etherification, a method commonly used to introduce alkoxy groups into aromatic systems. For example, highlights the use of this reaction to attach C₈–C₁₂ alkyl chains to benzaldehyde derivatives, suggesting a similar pathway for introducing the decyloxy group in this triazine .

Properties

CAS No.

74417-08-6

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3-decoxy-5-phenyl-1,2,4-triazine

InChI

InChI=1S/C19H27N3O/c1-2-3-4-5-6-7-8-12-15-23-19-21-18(16-20-22-19)17-13-10-9-11-14-17/h9-11,13-14,16H,2-8,12,15H2,1H3

InChI Key

MSSAMFMVEGCWRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=NC(=CN=N1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of as-Triazine, 3-(decyloxy)-5-phenyl- are compared below with three analogous triazine derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Position 3) Molecular Weight (g/mol) XlogP Predicted CCS ([M+H]⁺, Ų) Key Applications/Properties
as-Triazine, 3-(decyloxy)-5-phenyl- C₁₉H₂₇N₃O Decyloxy (C₁₀H₂₁O) 313.44 6.1 N/A High lipophilicity; industrial markers
as-Triazine, 3-(benzyloxy)-5-phenyl- C₁₆H₁₃N₃O Benzyloxy (C₆H₅CH₂O) 263.30 ~3.5* 160.8 Moderate polarity; pharmaceutical intermediates
as-Triazine, 3-ethoxy-5-phenyl- C₁₁H₁₁N₃O Ethoxy (C₂H₅O) 201.23 1.8 N/A Low molecular weight; agrochemical research

*Estimated based on benzyl group’s contribution to lipophilicity.

Key Differences:

Substituent Chain Length and Lipophilicity: The decyloxy group imparts significantly higher lipophilicity (XlogP = 6.1) compared to benzyloxy (XlogP ~3.5) and ethoxy (XlogP = 1.8) derivatives. This makes the decyloxy compound more suitable for nonpolar environments, such as hydrocarbon-based industrial markers (e.g., Accutrace S10 analogs) . Shorter chains (e.g., ethoxy) reduce steric hindrance and may enhance reactivity in synthetic pathways .

Collision Cross-Section (CCS) :

  • The benzyloxy derivative exhibits a CCS of 160.8 Ų for [M+H]⁺, reflecting its compact aromatic structure . The decyloxy analog’s CCS is unreported but expected to be larger due to its extended alkyl chain, impacting chromatographic retention and diffusion rates.

Synthetic Accessibility: Decyloxy and other long-chain derivatives require precise Williamson etherification conditions to avoid side reactions, as noted in . Ethoxy and benzyloxy groups are simpler to introduce, favoring their use in drug discovery .

Applications :

  • Decyloxy : Industrial markers (solubility in kerosene/gas oil) .
  • Benzyloxy : Intermediate for bioactive molecules (e.g., antimicrobial agents) .
  • Ethoxy : Agrochemical research due to lower molecular weight and ease of functionalization .

Preparation Methods

Synthesis of the Triazine Core

The 1,3,5-triazine core is often prepared via cyclotrimerization of nitriles or cyanates. For example, ethyl cyanoformate undergoes acid-catalyzed trimerization to form a triazine tricarboxylic acid intermediate, which is subsequently chlorinated with POCl₃ to yield tris(chlorocarbonyl)triazine.

Introduction of the Decyloxy Group

The decyloxy substituent is introduced via nucleophilic aromatic substitution (SNAr). Tris(chlorocarbonyl)triazine reacts with decyl alcohol in anhydrous dichloromethane under inert atmosphere, with pyridine as a base to scavenge HCl. This step requires temperatures of 0–5°C to minimize side reactions.

Attachment of the Phenyl Substituent

The phenyl group is added through Suzuki-Miyaura cross-coupling. A boronic acid-functionalized phenyl derivative reacts with the triazine intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water mixture. This step achieves regioselectivity at the 5-position of the triazine ring.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Structural confirmation employs $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • $$ ^1H $$-NMR (CDCl₃): δ 8.16 (d, J = 8.7 Hz, 2H, aromatic), 3.98 (t, J = 6.6 Hz, 2H, OCH₂), 1.76–1.25 (m, 16H, decyl chain).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Temperature 0–5°C (SNAr step) Prevents hydrolysis
Solvent Anhydrous DCM Enhances reactivity
Catalyst Loading 5 mol% Pd(PPh₃)₄ Balances cost/activity
Reaction Time 48 hours (cross-coupling) Ensues completion

Side reactions, such as over-alkylation or ring-opening, are mitigated by slow reagent addition and rigorous exclusion of moisture.

Comparative Analysis with Related Triazine Compounds

Structural analogs of as-triazine, 3-(decyloxy)-5-phenyl- exhibit varied properties based on substituent effects:

Compound Substituents Key Difference
5-Phenyl-3-(phenylmethoxy) Methoxy vs. decyloxy Reduced lipophilicity
3-(Cyclohexyloxy)-5-phenyl Cyclohexane vs. decyl Altered thermal stability
4-(Dodecyloxy)-6-methyl Longer chain, methyl Enhanced solubility

The decyloxy chain in the target compound increases membrane permeability compared to shorter alkoxy derivatives, as evidenced by logP values (calculated: 5.2 vs. 3.8 for methoxy analogs).

Q & A

Q. What are the optimized synthetic routes for 3-(decyloxy)-5-phenyl-as-triazine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves nucleophilic substitution on triazine precursors. For example, 6-chloro-1,3-dialkyluracils can react with decyloxy-containing aryl amines under reflux in ethanol with glacial acetic acid as a catalyst . To enhance yield, consider varying solvents (e.g., DMF for higher polarity) or using phase-transfer catalysts. Evidence from triazine derivatives suggests that reaction temperatures between 70–100°C and extended reflux times (4–8 hours) improve substitution efficiency . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing 3-(decyloxy)-5-phenyl-as-triazine?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Key for identifying phenyl and decyloxy substituents. The decyloxy chain’s methylene protons appear as a triplet at δ 0.8–1.5 ppm, while aromatic protons from the phenyl group resonate at δ 6.5–7.5 ppm .
  • FT-IR : Look for C-O-C stretching vibrations (~1250 cm⁻¹) from the decyloxy group and triazine ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazine cores .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example:
  • Antimicrobial Activity : Use broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Enzyme Inhibition : Test against kinases or hydrolases via fluorescence-based assays, given triazines’ role in ATP-binding site competition .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ as the endpoint .

Q. What solvent systems are optimal for solubility studies of 3-(decyloxy)-5-phenyl-as-triazine?

  • Methodological Answer : The decyloxy chain enhances lipophilicity, so prioritize organic solvents (e.g., DMSO, chloroform). For aqueous compatibility, use surfactants (e.g., Tween-80) or co-solvents (ethanol/water mixtures). Solubility can be quantified via UV-Vis spectroscopy at λmax (~260–280 nm for triazines) .

Q. How should stability studies be structured for this compound under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Triazine derivatives typically degrade above 200°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(decyloxy)-5-phenyl-as-triazine in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic centers. Compare activation energies for substitutions at triazine C-3 vs. C-5 positions. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in reported biological activity data for triazine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from studies with standardized protocols (e.g., fixed cell lines, identical assay durations).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., decyloxy vs. methoxy) using 3D-QSAR models .
  • Dose-Response Validation : Re-test ambiguous results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. How does the decyloxy substituent influence the compound’s supramolecular interactions in crystal structures?

  • Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs. The decyloxy chain likely participates in van der Waals interactions, while the triazine core forms π-π stacking with phenyl groups. Compare with analogs lacking the decyloxy group to isolate its role .

Q. What catalytic systems enhance regioselectivity in triazine functionalization?

  • Methodological Answer :
  • Palladium Catalysts : Enable Suzuki-Miyaura coupling for aryl group introduction at C-5 .
  • Phase-Transfer Catalysts (e.g., TBAB) : Improve nucleophilic substitution efficiency at C-3 in biphasic systems .

Q. How can machine learning optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer :
    Train models on datasets of triazine syntheses (e.g., solvents, temperatures, yields). Key features include reactant molar ratios, catalyst loading, and reaction time. Validate predictions via robotic high-throughput screening .

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